![molecular formula C19H20N2O4S2 B2419589 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941902-20-1](/img/structure/B2419589.png)
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide and its derivatives have potential applications in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, displaying high singlet oxygen quantum yield, suggest their usefulness as photosensitizers in PDT. Their properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have shown significant antitumor activities. A novel synthesis pathway led to the creation of heterocyclic derivatives containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds were evaluated for their antiproliferative activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), revealing high inhibitory effects. The diversity of synthesized products through one-pot reactions under mild conditions presents a valuable approach for further heterocyclic transformations and biological investigations (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimicrobial and Textile Applications
The compound and its related structures have been explored for antimicrobial applications and as precursors for dyeing and textile finishing. A study focused on the synthesis of novel acyclic and heterocyclic dye precursors based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and its derivatives. These compounds exhibited significant antimicrobial activity against a range of tested organisms, with some showing comparable or even higher efficiency than standard treatments. The potential for these dyes and precursors in textile applications, due to their significant antimicrobial properties, represents a novel area for further research and development (Shams, Mohareb, Helal, & Mahmoud, 2011).
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-25-13-6-8-14(9-7-13)27(23,24)11-10-18(22)21-19-16(12-20)15-4-2-3-5-17(15)26-19/h6-9H,2-5,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWKOIYVMFIMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

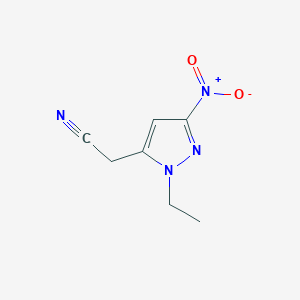
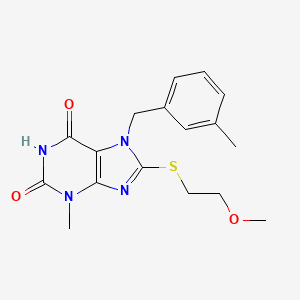
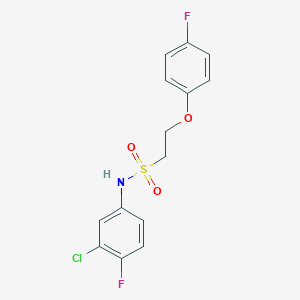
![3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2419512.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2419513.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide](/img/structure/B2419514.png)
![[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2419520.png)
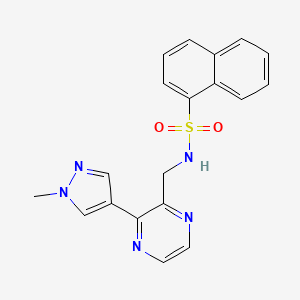
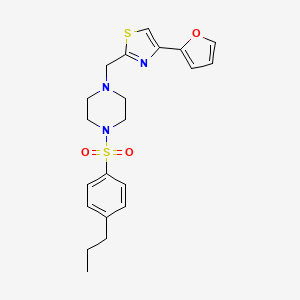

![(4-Bromophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2419526.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2419527.png)

![2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2419529.png)